molecular formula C16H14ClFN2O3S B4747005 2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide

2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide

Cat. No. B4747005
M. Wt: 368.8 g/mol
InChI Key: WTIDIDHEMDQFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide, also known as CTCF, is a chemical compound that has been extensively studied for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. 2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide has been shown to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and to reduce inflammation in mouse models of inflammatory bowel disease. 2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide has also been shown to have antioxidant properties, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide has been extensively studied, and its mechanism of action is well-understood. However, one limitation of using 2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide in lab experiments is its relatively high cost compared to other anticancer agents.

Future Directions

Future research on 2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide could focus on its potential as a combination therapy with other anticancer agents. Additionally, further studies could investigate the effects of 2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide on other diseases, such as neurodegenerative diseases and cardiovascular disease. Finally, research could focus on improving the synthesis method of 2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide to reduce its cost and increase its accessibility.

Scientific Research Applications

2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide has been studied for its potential as an anticancer agent. In vitro studies have shown that 2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide inhibits the growth of several cancer cell lines, including breast, lung, and pancreatic cancer cells. Additionally, 2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have also demonstrated the anticancer effects of 2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide, as it has been shown to inhibit tumor growth in mouse models.

properties

IUPAC Name

2-chloro-N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3S/c1-22-10-4-6-13(14(8-10)23-2)19-16(24)20-15(21)11-5-3-9(18)7-12(11)17/h3-8H,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIDIDHEMDQFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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